8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(2)13-5-3-6-14(9-13)21-11-15(10-20)24(22,23)18-16(19)7-4-8-17(18)21/h3-9,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEGWIXVYQXRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies Involving 1,3-Dicarbonyl Compounds
A foundational approach to the 1,4-benzothiazine core involves the reaction of 2-amino-5-fluorothiophenol (1 ) with 1,3-dicarbonyl compounds. Bhattacharya et al. demonstrated that graphene oxide-catalyzed cyclocondensation of 2-aminothiophenol with acetylacetone yields 1,4-benzothiazines under solvent-free conditions. Adapting this method, 1 reacts with a 3-isopropylphenyl-substituted 1,3-diketone (2 ) to form the intermediate 3 (Scheme 1).
Mechanistic Insights :
- Imine formation between the amine of 1 and the carbonyl of 2 .
- Tautomerization to a thioenamine intermediate.
- Intramolecular cyclization facilitated by graphene oxide, yielding the benzothiazine core.
Optimization Challenges :
Ullmann Coupling for C–S Bond Formation
Lingyu Zhang et al. reported a copper-mediated Ullmann coupling to construct C–S bonds in benzothiazines. Applying this methodology, 2-bromo-5-fluorothiophenol (4 ) reacts with N-(3-isopropylphenyl)chloroacetamide (5 ) under catalytic Cu(acac)₂ to form the 4-(3-isopropylphenyl)-substituted intermediate 6 (Scheme 2).
Reaction Conditions :
- Solvent: DMF at 135°C under nitrogen.
- Base: K₂CO₃ (2.6 equiv).
- Yield: 17–82% depending on substituent steric effects.
Advantages :
- Direct introduction of the 3-isopropylphenyl group at position 4.
- Compatibility with brominated precursors for downstream functionalization.
Oxidative Sulfonation to 1,1-Dioxide
The sulfone functionality is critical for biological activity and stability. Sangvikar et al. achieved sulfonation using mCPBA/2-iodoxybenzoic acid (2-IBX) in acetonitrile at 70°C. Post-cyclization oxidation of the benzothiazine core (7 ) with this system affords the 1,1-dioxide (8 ) in 49–89% yield.
Key Considerations :
Late-Stage Cyanation at Position 2
Introduction of the carbonitrile group employs Sandmeyer-type reactions or transition-metal catalysis. A plausible route involves bromination of 8 at position 2 using NBS, followed by cyanation with CuCN in DMF at 120°C.
Example Protocol :
- Bromination: Treat 8 with N-bromosuccinimide (NBS) in CCl₄ under light (yield: 70–85%).
- Cyanation: React the bromide with CuCN (2 equiv) in DMF, 120°C, 12 h (yield: 50–65%).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with 1,3-Dicarbonyl | Core formation | 75–88 | Solvent-free, recyclable catalyst | Requires column chromatography |
| Ullmann Coupling | C–S bond formation | 17–82 | Direct aryl introduction | Low yields for bulky substrates |
| Oxidative Sulfonation | Sulfone installation | 49–89 | Rapid with 2-IBX | Over-oxidation risks |
| Cyanation | CN group addition | 50–65 | Broad substrate tolerance | Toxic reagents (CuCN) |
Mechanistic and Optimization Insights
- Cyclization Catalysts : Graphene oxide enhances reaction rates by stabilizing intermediates via π–π interactions.
- Sulfonation Timing : Late-stage oxidation minimizes side reactions but complicates purification.
- Steric Mitigation : Microwave irradiation reduces reaction times for bulky substrates (e.g., 3-isopropylphenyl).
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce other functional groups.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Addition: The compound can participate in addition reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., cyanide, amines), electrophiles (e.g., alkyl halides)
Addition: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-fluoro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below highlights key structural distinctions between the target compound and related benzothiazine derivatives:
Key Observations :
- The 3-isopropylphenyl group at position 4 introduces steric bulk compared to isopropylamino (3f) or methyl (3a) groups, which may impact membrane permeability or receptor binding kinetics.
Pharmacological Activity Comparison
K$_{ATP}$ Channel Activation
Compounds like 3f and BPDZ 73 () are potent K$_{ATP}$ openers, demonstrated by:
- Inhibition of glucose-stimulated insulin release in vitro.
- Increased Kir6.2/SUR1 channel currents in patch-clamp assays .
The target compound’s fluoro and isopropylphenyl groups may enhance metabolic stability or tissue specificity compared to chloro-substituted analogs. For example, 3a (7-Cl, 3-methyl) reduces plasma insulin and blood pressure in rats, suggesting systemic effects . The target compound’s larger substituent could limit peripheral activity or improve CNS penetration.
Monoamine Reuptake Inhibition
Prototype 31 () is a triple reuptake inhibitor (SERT IC$_{50}$ = 6 nM, NET = 21 nM, DAT = 28 nM) with high brain penetrance . While the target compound shares a benzothiazine core, its isopropylphenyl group may align it more closely with clozapine-like antiserotonergic agents (e.g., compound 4b in ), which exhibit 5-HT2A antagonism .
Physicochemical and Pharmacokinetic Properties
A comparison of calculated properties (using software as in ) reveals:
| Property | Target Compound | 3f () | Clozapine () |
|---|---|---|---|
| LogP | ~3.8 (estimated) | ~3.2 | 3.7 |
| Molecular Weight | 414.45 g/mol | 395.89 g/mol | 326.82 g/mol |
| Hydrogen Bond Donors | 0 | 1 (NH group) | 2 |
| TPSA | 85 Ų | 88 Ų | 41 Ų |
Implications :
- The target compound’s higher logP and lack of H-bond donors suggest improved blood-brain barrier penetration compared to 3f, akin to Prototype 31 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
